(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

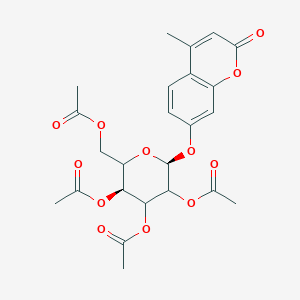

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is a biochemical compound with the molecular formula C24H26O12 and a molecular weight of 506.46 g/mol . It is a glycosylated molecule that has been modified with fluorination and methylation . This compound is primarily used in biochemical research, particularly in the study of enzyme activity, such as β-galactosidase activity.

Méthodes De Préparation

The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves several steps. One common method is the Helferich glycosylation, which uses glycosyl acetates in the presence of a catalyst like zinc chloride or stannic chloride . The reaction typically occurs in boiling xylene . Another method involves the Koenigs-Knorr glycosylation with glycosyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Analyse Des Réactions Chimiques

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Common reagents used in these reactions include acids, bases, and specific enzymes like β-galactosidase. The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, a fluorescent molecule.

Applications De Recherche Scientifique

This compound is widely used in scientific research for studying enzyme activity, particularly β-galactosidase. It serves as a fluorogenic substrate that, upon hydrolysis by β-galactosidase, produces a fluorescent product, facilitating enzyme activity analysis. It is also employed in the detection and quantification of enzymes involved in lysosomal storage diseases and other glycosylation-related disorders. Additionally, it is used in the synthesis of oligosaccharides and polysaccharides .

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-Methylumbelliferone, which is a fluorescent molecule. This fluorescence can be measured to determine the activity of β-galactosidase in various biological samples.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside include 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside and 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside . These compounds also serve as substrates for specific enzymes and are used in similar biochemical assays . 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is unique in its specificity for β-galactosidase, making it particularly valuable for studying this enzyme.

Propriétés

Formule moléculaire |

C24H26O12 |

|---|---|

Poids moléculaire |

506.5 g/mol |

Nom IUPAC |

[(3S,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22?,23?,24+/m0/s1 |

Clé InChI |

GBHHLVBZMNCURY-AEOOGKAESA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)

![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)

![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)

![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)